molecular formula C13H14N4O B12599766 3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile CAS No. 646511-97-9

3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B12599766
CAS No.: 646511-97-9
M. Wt: 242.28 g/mol
InChI Key: RPNGIBNXWYJCID-UHFFFAOYSA-N
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Description

3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a benzyloxyethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

    Substitution: The amino and benzyloxyethyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-methyl: Similar structure but with a methyl group instead of a carbonitrile group.

Uniqueness

3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in medicinal chemistry.

Properties

CAS No.

646511-97-9

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

3-amino-1-(2-phenylmethoxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C13H14N4O/c14-8-12-9-17(16-13(12)15)6-7-18-10-11-4-2-1-3-5-11/h1-5,9H,6-7,10H2,(H2,15,16)

InChI Key

RPNGIBNXWYJCID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCN2C=C(C(=N2)N)C#N

Origin of Product

United States

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